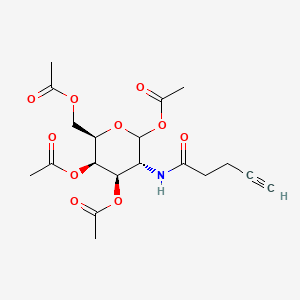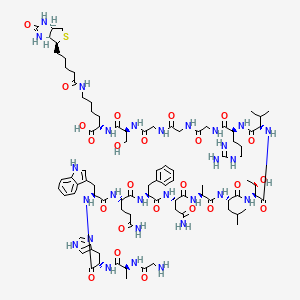
Hyaluronan-binding peptide, biotin labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyaluronan-binding peptide, biotin labeled, is a specialized peptide that binds to hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of tissues. This peptide is biotinylated through a C-terminal GGGSK linker, which allows for easy detection and quantification in various assays. Hyaluronan plays a crucial role in numerous physiological processes, including cell adhesion, wound healing, and tissue regeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of hyaluronan-binding peptide, biotin labeled, involves several steps. Initially, the peptide is synthesized using solid-phase peptide synthesis (SPPS). The biotinylation is achieved by coupling biotin to the peptide through a C-terminal GGGSK linker. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this peptide typically involves large-scale SPPS, followed by biotinylation and purification. The process is optimized to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and advanced purification techniques ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Hyaluronan-binding peptide, biotin labeled, primarily undergoes biotinylation reactions. The biotinylation process involves the formation of an amide bond between the biotin molecule and the peptide. This reaction is typically carried out under mild conditions to preserve the integrity of the peptide .
Common Reagents and Conditions
The biotinylation reaction uses biotin-N-hydroxysuccinimide (NHS) ester as the biotinylating agent. The reaction is carried out in an aqueous buffer at a slightly alkaline pH (around 8.0) to facilitate the formation of the amide bond. The reaction is usually performed at room temperature and monitored using HPLC .
Major Products Formed
The primary product of the biotinylation reaction is the biotin-labeled peptide. This product is then purified to remove any unreacted biotin or peptide, resulting in a highly pure this compound .
Aplicaciones Científicas De Investigación
Hyaluronan-binding peptide, biotin labeled, has a wide range of applications in scientific research:
Chemistry: It is used in various assays to detect and quantify hyaluronan in biological samples.
Medicine: It has potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: The peptide is used in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of hyaluronan-binding peptide, biotin labeled, involves its high affinity binding to hyaluronan. The peptide binds to specific sites on the hyaluronan molecule, blocking its interaction with cell surface receptors such as CD44. This inhibition can modulate various cellular processes, including cell proliferation, migration, and adhesion .
Comparación Con Compuestos Similares
Similar Compounds
Hyaluronic Acid Binding Protein, Bovine Nasal Cartilage, Biotinylated: This compound also binds to hyaluronan and is used in similar applications, such as ELISA and histochemistry.
Hyaluronan-binding peptide, non-biotinylated: This peptide binds to hyaluronan but lacks the biotin label, making it less suitable for detection and quantification assays.
Uniqueness
The biotin label on hyaluronan-binding peptide, biotin labeled, provides a significant advantage in detection and quantification assays. The biotin-streptavidin interaction is highly specific and strong, allowing for sensitive and accurate measurements. This makes the biotin-labeled peptide particularly useful in research and diagnostic applications .
Propiedades
Fórmula molecular |
C89H134N28O24S |
|---|---|
Peso molecular |
2012.3 g/mol |
Nombre IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H134N28O24S/c1-44(2)30-57(109-76(128)47(6)104-79(131)61(34-66(92)121)113-80(132)58(31-49-18-9-8-10-19-49)111-78(130)55(26-27-65(91)120)106-81(133)59(32-50-36-98-53-21-12-11-20-52(50)53)112-82(134)60(33-51-37-95-43-102-51)110-75(127)46(5)103-68(123)35-90)83(135)116-73(48(7)119)86(138)115-72(45(3)4)85(137)107-54(23-17-29-97-88(93)94)77(129)101-39-70(125)99-38-69(124)100-40-71(126)105-62(41-118)84(136)108-56(87(139)140)22-15-16-28-96-67(122)25-14-13-24-64-74-63(42-142-64)114-89(141)117-74/h8-12,18-21,36-37,43-48,54-64,72-74,98,118-119H,13-17,22-35,38-42,90H2,1-7H3,(H2,91,120)(H2,92,121)(H,95,102)(H,96,122)(H,99,125)(H,100,124)(H,101,129)(H,103,123)(H,104,131)(H,105,126)(H,106,133)(H,107,137)(H,108,136)(H,109,128)(H,110,127)(H,111,130)(H,112,134)(H,113,132)(H,115,138)(H,116,135)(H,139,140)(H4,93,94,97)(H2,114,117,141)/t46-,47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
Clave InChI |
DCKNGTPVHPHRKS-PGBNOVPTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)CN)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


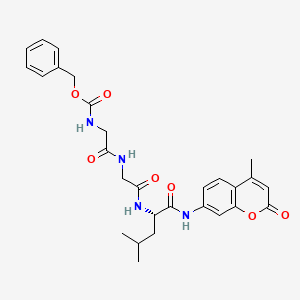
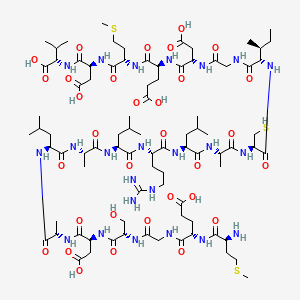


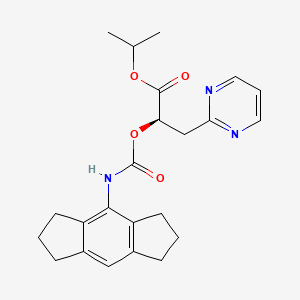
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)

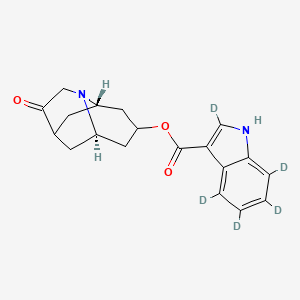
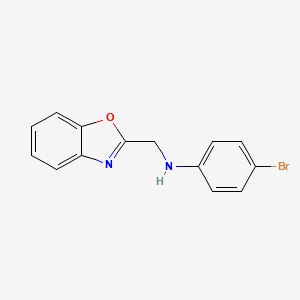
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)


